2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)-

Catalog No.
S15958003
CAS No.
63217-39-0
M.F
C22H15ClO8S3
M. Wt
539.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsul...

CAS Number

63217-39-0

Product Name

2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)-

IUPAC Name

[3-(benzenesulfonyloxy)-6-chlorosulfonylnaphthalen-2-yl] benzenesulfonate

Molecular Formula

C22H15ClO8S3

Molecular Weight

539.0 g/mol

InChI

InChI=1S/C22H15ClO8S3/c23-32(24,25)20-12-11-16-14-21(30-33(26,27)18-7-3-1-4-8-18)22(15-17(16)13-20)31-34(28,29)19-9-5-2-6-10-19/h1-15H

InChI Key

LPVTZQLZNSDOAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C=C(C=CC3=C2)S(=O)(=O)Cl)OS(=O)(=O)C4=CC=CC=C4

2-Naphthalenesulfonyl chloride, with the molecular formula C10H7ClO2SC_{10}H_7ClO_2S and a molecular weight of 226.68 g/mol, is a chemical compound that serves as an important reagent in organic synthesis. Characterized by its yellow to beige powder form, it is known for its reactivity, particularly with water, which can lead to the release of toxic gases. The compound is classified under several synonyms, including naphthalene-2-sulfonyl chloride and beta-naphthalenesulfonyl chloride .

2-Naphthalenesulfonyl chloride is primarily used in nucleophilic substitution reactions where it reacts with various nucleophiles, such as amines and alcohols. For instance, it has been utilized to convert primary amines into sulfonamides, demonstrating its role as a capping agent in the synthesis of selective histamine H3-receptor antagonists . The compound can also participate in coupling reactions to form more complex structures used in pharmaceuticals and agrochemicals .

The synthesis of 2-naphthalenesulfonyl chloride can be achieved through several methods:

  • Phosphorus Oxychloride Method: A common approach involves reacting sodium 2-naphthalenesulfonate with phosphorus oxytrichloride in chloroform at elevated temperatures (90 °C) for approximately nine hours, yielding high purity levels (up to 95.8%) of the desired product .
  • Direct Chlorination: Another method includes direct chlorination of naphthalene-2-sulfonic acid using thionyl chloride or oxalyl chloride under controlled conditions.
  • Alternative Solvents: Reactions can also be carried out in solvents such as dichloromethane, providing flexibility depending on the desired reaction conditions .

The applications of 2-naphthalenesulfonyl chloride are diverse:

  • Pharmaceutical Synthesis: It is widely used as a reagent for synthesizing sulfonamide drugs and other biologically active compounds.
  • Dyes and Polymers: The compound is employed in the production of dyes and polymers due to its sulfonyl functional group, which enhances solubility and reactivity.
  • Agrochemicals: It plays a role in developing pesticides and herbicides by modifying active ingredients to improve efficacy .

Interaction studies involving 2-naphthalenesulfonyl chloride often focus on its reactivity with various nucleophiles. For example, studies have shown that when reacted with serine derivatives, it forms sulfonamides that can selectively inhibit certain biological pathways. Furthermore, the compound's interactions with water can lead to hazardous situations due to the release of toxic gases; thus, proper handling precautions are essential during experiments involving this chemical .

Several compounds share structural similarities with 2-naphthalenesulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Naphthalene-2,6-disulfonyl dichloride13827-62-80.98Contains two sulfonyl groups enhancing reactivity
1-Naphthalenesulfonyl chloride85-46-10.96Isomeric form with different reactivity patterns
[1,1'-Biphenyl]-3-sulfonyl chloride65685-01-00.96Biphenyl structure may influence solubility
4-Isopropylbenzenesulfonyl chloride54997-90-90.91Aliphatic substitution affecting biological activity

These compounds illustrate variations in reactivity and application based on structural differences while maintaining similar functional groups that define their chemical behavior.

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Exact Mass

537.9617586 g/mol

Monoisotopic Mass

537.9617586 g/mol

Heavy Atom Count

34

UNII

KG2E5641IE

General Manufacturing Information

2-Naphthalenesulfonyl chloride, 6,7-bis[(phenylsulfonyl)oxy]-: INACTIVE

Dates

Last modified: 08-15-2024

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